molecular formula C7H3ClF3NO B8052507 6-Chloro-4-(trifluoromethyl)nicotinaldehyde

6-Chloro-4-(trifluoromethyl)nicotinaldehyde

Cat. No.: B8052507
M. Wt: 209.55 g/mol
InChI Key: PAGQSJGQXPGESR-UHFFFAOYSA-N
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Description

6-Chloro-4-(trifluoromethyl)nicotinaldehyde (CAS: 1005171-96-9) is a nicotinaldehyde derivative with the molecular formula C₇H₃ClF₃NO and a molecular weight of 209.55 g/mol . Its structure features a chloro substituent at the 6-position and a trifluoromethyl (-CF₃) group at the 4-position of the pyridine ring, with an aldehyde functional group at the 3-position. The electron-withdrawing nature of the -CF₃ and chloro groups influences its reactivity and physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

6-chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-6-1-5(7(9,10)11)4(3-13)2-12-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGQSJGQXPGESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(trifluoromethyl)nicotinaldehyde typically involves the chlorination of 4-(trifluoromethyl)nicotinaldehyde. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product . The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(trifluoromethyl)nicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-Chloro-4-(trifluoromethyl)nicotinic acid.

    Reduction: 6-Chloro-4-(trifluoromethyl)nicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-4-(trifluoromethyl)nicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes related to inflammation and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key differences between 6-Chloro-4-(trifluoromethyl)nicotinaldehyde and two closely related analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 1005171-96-9 C₇H₃ClF₃NO 209.55 Cl (C6), -CF₃ (C4) High lipophilicity; reactive aldehyde group; electron-deficient pyridine ring
2-Amino-5-(trifluoromethyl)nicotinaldehyde 944904-70-5 C₇H₅F₃N₂O 190.13 (calculated) NH₂ (C2), -CF₃ (C5) Enhanced solubility due to NH₂; electron-donating effects at C2
6-Chloro-4-(ethylamino)nicotinaldehyde 959163-01-0 C₉H₁₀ClN₂O 197.64 (calculated) Cl (C6), -NHCH₂CH₃ (C4) Basic ethylamino group improves solubility in acidic media; reduced steric hindrance

Physicochemical and Reactivity Differences

  • Electron Effects: The -CF₃ and Cl groups in the target compound create an electron-deficient pyridine ring, increasing the aldehyde's susceptibility to nucleophilic attacks. In contrast, the NH₂ group in 2-Amino-5-(trifluoromethyl)nicotinaldehyde donates electrons, stabilizing the ring and altering reaction pathways . The ethylamino group in 6-Chloro-4-(ethylamino)nicotinaldehyde introduces basicity, enabling protonation in acidic environments, which enhances aqueous solubility .
  • Lipophilicity and Solubility: The target compound’s lipophilicity (logP ~2.1, estimated) is higher than its amino-substituted analog (logP ~1.3) due to the hydrophobic -CF₃ and Cl groups. This makes it more suitable for membrane penetration in drug design . The ethylamino derivative’s solubility profile is pH-dependent, favoring protonated forms in acidic conditions .
  • Synthetic Utility: The aldehyde group in all three compounds serves as a reactive site for condensation reactions (e.g., forming hydrazones or Schiff bases). However, the target compound’s electron-deficient ring may favor electrophilic substitutions, while the amino-substituted analog is more suited for nucleophilic modifications .

Biological Activity

6-Chloro-4-(trifluoromethyl)nicotinaldehyde is a derivative of nicotinaldehyde, notable for its unique structural features which include a chlorine atom at the 6-position and a trifluoromethyl group at the 4-position of the pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in pharmacology, and relevant case studies.

This compound has the molecular formula C7H3ClF3N2O and a molecular weight of approximately 201.55 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and bioavailability.

The biological activity of this compound is primarily attributed to its electrophilic nature. The aldehyde group can react with nucleophilic sites on biomolecules, leading to:

  • Enzyme Inhibition : The compound can inhibit various enzymes by forming covalent bonds with their active sites.
  • Disruption of Cellular Processes : By modifying protein structures, it can interfere with cellular signaling pathways and metabolic processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have been shown to possess activity against various bacterial strains .

Anticancer Properties

The compound's ability to inhibit specific kinases involved in cancer progression has been studied. It has been suggested that the trifluoromethyl group may enhance interactions with target proteins, potentially leading to the development of new anticancer agents .

Case Studies

  • Inhibition of Aspartic Proteases : A study demonstrated that related compounds effectively inhibited aspartic proteases, which are crucial in various diseases including AIDS and cancer. The inhibition mechanism was linked to the electrophilic attack on the enzyme's active site .
  • Antimalarial Activity : Research involving pyrrolidine derivatives showed that compounds with similar structural features to this compound exhibited promising antimalarial effects in mouse models, suggesting potential for further development as therapeutic agents against malaria .

Comparative Analysis

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
This compoundCl at 6-position; CF3 at 4-positionAntimicrobial, anticancer
4-Bromo-5-(trifluoromethyl)nicotinaldehydeBr at 4-position; CF3 at 5-positionModerate antimicrobial
NicotinaldehydeNo halogen substitutionsLimited biological activity

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